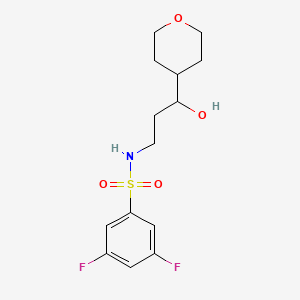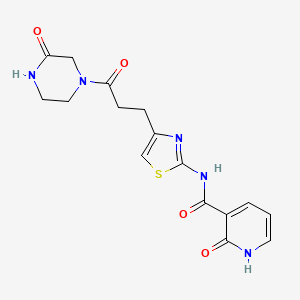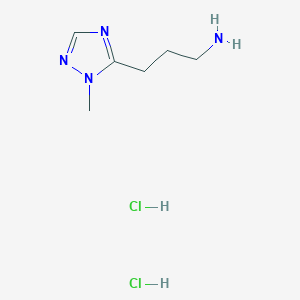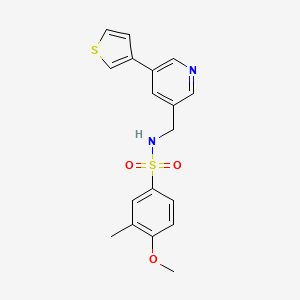![molecular formula C11H12N2O2 B2525374 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde CAS No. 1253696-33-1](/img/structure/B2525374.png)
3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde” is an organic compound that belongs to a family of heterocyclic organic compounds. It has a molecular weight of 204.23 .
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . The synthesis involves a sequential opening/closing cascade reaction . The method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular formula of “3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde” is C11H12N2O2.Chemical Reactions Analysis
The synthesis of “3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde” involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis
“3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde” is a powder at room temperature . It has a melting point of 47-48°C .Applications De Recherche Scientifique
Anticancer Activity
3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde: has been investigated for its potential as an anticancer agent. Researchers have designed, synthesized, and evaluated derivatives of this compound in vitro against several human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29) . These derivatives exhibit cytotoxic activity and pro-apoptotic effects. Additionally, they inhibit P-glycoprotein, which is associated with drug resistance in cancer cells.
VEGFR-2 Inhibition
In silico analysis revealed that these oxazolo derivatives possess potent inhibitory activity toward human vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 plays a crucial role in tumor angiogenesis, affecting vascular permeability, endothelial cell migration, and survival. By targeting VEGFR-2, these compounds may interfere with tumor growth and metastasis.
Druglikeness and Pharmacokinetics
Predictive modeling assessed the physicochemical, pharmacokinetic, and pharmacological properties of these derivatives . Understanding their ADME (administration, distribution, metabolism, and excretion) profiles is essential for drug development. Researchers aim to optimize druglikeness while maintaining efficacy.
Imidazo[1,2-a]pyridine Analogs
The compound’s structure resembles imidazo[1,2-a]pyridine, a scaffold with analgesic, antipyretic, and anti-inflammatory properties . Investigating the similarities and differences between these two classes of compounds could reveal novel therapeutic applications.
Triazolopyridine Isosteres
The triazolopyridine scaffold shares similarities with purine rings . Previous studies have reported bioactivity in compounds containing the triazolopyridine ring. Exploring this isostere further may uncover additional biological effects.
Synthetic Methodology
Understanding the synthesis and characterization of 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde is crucial. Improved methods for its preparation, purification, and yield contribute to its practical application .
Safety and Hazards
The safety information for “3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
3-tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,3)9-8-4-7(6-14)5-12-10(8)15-13-9/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIFBXPEKCHPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC2=C1C=C(C=N2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2525291.png)
![6,7-dimethoxy-3-[4-(piperidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2525292.png)
![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2525296.png)
![2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile](/img/structure/B2525297.png)





![N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2525308.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2525310.png)